N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a 3,4-dimethoxyphenyl group at position 2 and a thiophene-2-carboxamide moiety linked via an ethyl chain at position 6 (Figure 1). Its heterocyclic architecture positions it as a candidate for diverse biological activities, including antimicrobial and enzyme inhibition .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-25-14-6-5-12(10-15(14)26-2)17-21-19-23(22-17)13(11-28-19)7-8-20-18(24)16-4-3-9-27-16/h3-6,9-11H,7-8H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFDCSMUMNDZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thiourea derivative with α-haloketones under acidic or basic conditions.
Formation of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.
Coupling with 3,4-Dimethoxyphenyl Group: The triazole-thiazole intermediate is then coupled with a 3,4-dimethoxyphenyl group using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Coupling with Thiophene-2-Carboxamide: The final step involves coupling the intermediate with thiophene-2-carboxamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols .
Scientific Research Applications
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Mechanism of Action
The mechanism of action of N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in bacterial cell wall synthesis, fungal cell membrane integrity, and inflammatory pathways.
Pathways Involved: Inhibition of bacterial enzymes, disruption of fungal cell membranes, and modulation of inflammatory cytokines
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Modifications
a. Thiazolo[3,2-b][1,2,4]triazole Derivatives
- Compound 8b (): Structure: 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole. Key Differences: Replaces the 3,4-dimethoxyphenyl group with 4-chlorophenyl and 4-methoxyphenyl substituents.
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ():
b. Triazolo-Thiadiazole Derivatives ():
- Structure: [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole core.
- Key Differences: Thiadiazole replaces the thiazole ring, altering ring strain and electronic properties.
- Impact: Reported antimicrobial and antiviral activities suggest shared pharmacophores but divergent potency due to structural differences .
Substituent Variations
a. Phenyl Group Modifications
- Verapamil-Related Compound B (): Structure: 3,4-Dimethoxyphenethyl groups linked via a nitrile-containing chain.
b. Carboxamide Linkers
- Benzothiazole-3-carboxamide Derivatives (): Structure: Thiazolidinone-linked benzothiazole carboxamides with halogenated phenyl groups. Impact: Chloro/fluoro substituents increase cytotoxicity, but the benzothiazole core may limit solubility compared to the target compound’s thiophene carboxamide .
Antimicrobial Potential
Enzyme Inhibition
Biological Activity
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide, commonly referred to as a thiazolo[3,2-b][1,2,4]triazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
The chemical structure of this compound is characterized by a thiazolo-triazole framework linked to a thiophene moiety. The molecular formula is , with a molecular weight of 452.5 g/mol .
Biological Activity Overview
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : These compounds have shown effectiveness against various bacterial strains. For instance, molecular docking studies revealed high affinity for DNA gyrase, which is crucial for bacterial DNA replication .
- Anti-Proliferative Effects : Certain derivatives have demonstrated anti-cancer properties by inhibiting cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
- Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory pathways by affecting the expression of enzymes such as iNOS and COX-2 in inflammatory cells .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Thiazolo-Triazole Core : This involves cyclization reactions that create the thiazolo and triazole rings.
- Substitution Reactions : The introduction of the ethyl and thiophene groups is achieved through nucleophilic substitution methods.
- Final Coupling : The carboxamide group is introduced at the final stage to yield the target compound.
Research Findings and Case Studies
Several studies have highlighted the biological activities associated with this compound:
- Antibacterial Activity : A study reported that derivatives similar to this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism was linked to inhibition of bacterial DNA replication .
- Anti-Cancer Studies : Research indicated that certain thiazolo-triazole derivatives could induce apoptosis in cancer cell lines by activating caspase pathways. For example, compounds with similar structures were tested against breast cancer cell lines and showed significant cytotoxicity through cell cycle arrest mechanisms .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
